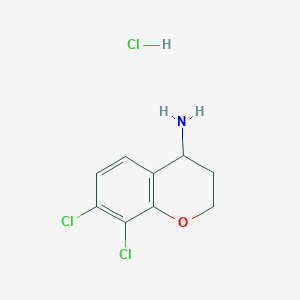

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a benzopyran-derived amine salt characterized by two chlorine substituents at positions 7 and 8 on the aromatic ring. Its molecular formula is C₉H₁₀Cl₃NO (average mass: 254.535 g/mol), with a monoisotopic mass of 252.982797 g/mol . The compound’s ChemSpider ID is 31263548, and it is registered under MDL number MFCD09026802 . Its stereochemistry remains undefined in available data, though positional isomerism (e.g., 6,8-dichloro derivatives) and stereoisomeric variants (R/S configurations) of related compounds are well-documented .

Properties

IUPAC Name |

7,8-dichloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJZOAGPDFHSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-13-7 | |

| Record name | 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically starts from the corresponding 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. The key step involves the conversion of the ketone group at position 4 into an amine, followed by formation of the hydrochloride salt to enhance stability and solubility.

Stepwise Synthetic Route

-

- The ketone group at the 4-position is converted into the amine via reductive amination or amination reactions, often involving hydrazine or ammonia derivatives under controlled conditions.

Formation of Hydrochloride Salt:

- The free amine is treated with hydrochloric acid gas or aqueous HCl to yield the hydrochloride salt, which is isolated as a crystalline solid.

Specific Synthetic Example (Literature-Inspired)

While direct literature on the exact preparation of this compound is limited, analogous methods used in related benzopyran and coumarin derivatives provide insight:

-

- Microwave irradiation has been employed successfully in related heterocyclic systems to accelerate reaction rates and improve yields without the need for catalysts.

- For example, coumarin derivatives with amine functionalities were synthesized by reacting appropriate hydrazides with activated coumarin derivatives under microwave conditions at 120 °C for 10–15 minutes, achieving yields between 52% and 67%.

Comparative Data Table: Microwave vs. Conventional Heating for Related Benzopyran Derivatives

| Compound | Heating Method | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Analog A | Microwave Irradiation | 120 | 10–15 minutes | 52–67 | Rapid reaction, higher yield |

| Analog B | Conventional Heating | 120 | 6–8 hours | 39–65 | Longer reaction, lower yield |

Note: These data are from analogous coumarin and benzopyran hybrid syntheses and provide a benchmark for expected performance in preparation of this compound.

Research Findings and Analytical Data

-

- ^1H NMR spectra of related amine hydrochloride compounds show characteristic NH2 signals around 5.5 ppm and NH signals near 10.5–11.0 ppm.

- ^13C NMR spectra reveal carbonyl and aromatic carbons consistent with benzopyran structures.

-

- Experimental elemental compositions align closely with calculated values, confirming purity and correct formulation of the hydrochloride salt.

-

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Microwave reactions are performed in sealed vials with temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Converts to oxides.

- Reduction : Yields amines or other derivatives.

- Substitution Reactions : Halogen atoms can be replaced with different functional groups.

Biology

This compound is utilized in biological research to study enzyme inhibition and protein interactions . Its ability to interact with specific molecular targets makes it valuable in understanding biochemical pathways. For instance, it has shown potential as an inhibitor for certain enzymes involved in metabolic processes .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications , particularly as:

- Antimicrobial Agent : Studies indicate its efficacy against various bacterial strains.

- Anticancer Agent : Preliminary research suggests potential in inhibiting cancer cell proliferation through specific pathways .

Industry

The compound finds applications in the production of specialty chemicals and materials due to its stability and reactivity. It is used in developing new materials with enhanced properties for various industrial applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential role in developing new antibiotics.

Case Study 2: Cancer Cell Proliferation

Research focused on the anticancer effects of the compound demonstrated that it could inhibit the proliferation of specific cancer cell lines. The mechanism was attributed to its interaction with cellular signaling pathways that regulate cell cycle progression .

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogenation and Alkylation

Chlorinated Derivatives

- 6,7-Dichloro Isomer : The 6,7-dichloro isomer (CAS 886762-90-9) shares the same molecular formula but differs in chlorine positions, likely altering electronic properties and biological interactions. Its safety data sheet (SDS) highlights standard handling protocols for halogenated amines .

- 6,8-Dichloro Derivative : describes a 6,8-dichloro isomer (CAS 2408963-21-1) with identical molecular weight but distinct regiochemistry. This positional shift may influence solubility and receptor binding compared to the 7,8-dichloro compound .

Fluorinated Analogs

- (4R)-5,8-Difluoro Derivative : This variant (CID 55253365) demonstrates how fluorine placement at positions 5 and 8 modifies steric and electronic profiles. Its SMILES string (

C1COC2=C(C=CC(=C2[C@@H]1N)F)F) highlights a distinct spatial arrangement .

Methyl-Substituted Compounds

- (4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride: Replacing chlorine with a methyl group (C₁₀H₁₃ClNO; 199.68 g/mol) reduces polarity and increases hydrophobicity, which could enhance blood-brain barrier penetration .

Stereochemical Variations

Physicochemical Properties

Research Implications

- Regiochemistry and Bioactivity : Positional isomerism (e.g., 6,8- vs. 7,8-dichloro) may significantly impact pharmacological activity. For instance, chlorine at position 7 could enhance π-π stacking interactions in receptor binding compared to position 6 .

- Halogen Effects : Fluorine’s smaller size and higher electronegativity vs. chlorine may improve metabolic stability but reduce lipophilicity, influencing bioavailability .

- Stereochemistry : R-configurations in benzopyran amines (e.g., and ) are often associated with higher receptor selectivity, though this requires validation via targeted assays .

Biological Activity

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula . It has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its stability and reactivity, making it suitable for various applications in chemistry and biology. Its synthesis typically involves the reaction of 7,8-dichlorochroman-4-one with ammonia or an amine under controlled conditions, often using solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or bind to proteins, influencing various biochemical pathways. The exact mechanism varies depending on the biological system being studied.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzopyran compounds can possess significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains .

Anticancer Properties

Preliminary investigations suggest potential anticancer activity. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also exhibit similar properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases associated with enzyme dysregulation .

Case Studies

Several studies have explored the biological effects of this compound:

-

Relaxant Activity on Smooth Muscle

A study assessed the relaxant activity of related benzopyran compounds on isolated guinea pig trachealis. The findings revealed that certain analogues exhibited enhanced relaxant effects compared to known potassium channel activators like cromakalim . -

Antitumor Activity Evaluation

Research involving various benzopyran derivatives indicated promising antitumor activities. Compounds similar to this compound were tested against multiple cancer cell lines with varying degrees of effectiveness .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substituents enhance reactivity | Antimicrobial, anticancer |

| 7,8-Dichlorochroman-4-amines | Similar core structure | Limited studies on biological activity |

| 3,4-Dihydro-2H-benzopyran derivatives | Lacks chlorine substituents | Variable biological activities |

Q & A

Q. What are the key considerations for synthesizing 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how do substituents influence reaction pathways?

- Methodological Answer : Synthesis of this compound requires careful selection of starting materials and reaction conditions. Chlorination at the 7,8-positions can be achieved via electrophilic aromatic substitution using Cl2 or SO2Cl2 under controlled temperatures (0–25°C). The dihydrobenzopyran core is typically constructed via acid-catalyzed cyclization of substituted phenols with allylamine derivatives. Substituent effects (e.g., methyl vs. fluoro groups in analogs like those in and ) impact reaction kinetics and regioselectivity. For example, electron-withdrawing groups (e.g., Cl) deactivate the aromatic ring, necessitating harsher conditions compared to electron-donating groups (e.g., methyl) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the dihydrobenzopyran scaffold. The amine proton (NH2) appears as a broad singlet near δ 3.5–4.0 ppm, while aromatic protons (7,8-Cl) show deshielded signals (δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]<sup>+</sup>) with isotopic peaks matching chlorine’s natural abundance (3:1 ratio for two Cl atoms).

- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and confirms the hydrochloride salt formation via H-bonding between NH3<sup>+</sup> and Cl<sup>−</sup> .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if dust is generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl fumes during salt formation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for chlorination and cyclization steps. For example, ICReDD’s approach () combines reaction path searches with experimental validation to identify optimal catalysts (e.g., Lewis acids like AlCl3) and solvent systems (e.g., DCM vs. THF). Computational screening of substituent effects (e.g., Cl vs. F) can prioritize synthetic targets with desired electronic properties .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) affect biological activity, and what experimental models validate these effects?

- Methodological Answer :

- SAR Studies : Replace 7,8-Cl with F (as in ) and compare binding affinities via radioligand assays. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking in receptor pockets.

- In Vitro Models : Test cytotoxicity in HEK293 cells and receptor inhibition (e.g., serotonin or dopamine receptors) using patch-clamp electrophysiology. Dose-response curves (IC50) quantify potency differences between analogs .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for byproducts (e.g., dechlorinated analogs) with MRM transitions (e.g., m/z 265 → 170 for the parent ion).

- SPE Cleanup : Pre-concentrate samples using Oasis HLB cartridges () to remove matrix interference from biological fluids or reaction mixtures .

Q. How do conflicting crystallographic data on similar compounds inform structural refinement for this compound?

- Methodological Answer : Compare X-ray data from (dihydrobenzopyran derivatives) with literature. Discrepancies in bond lengths (e.g., C-O in the pyran ring) may arise from crystal packing effects. Refinement software (e.g., SHELXL) adjusts thermal parameters and hydrogen bonding networks to resolve ambiguities. Validate final models using R-factor convergence (< 0.05) and residual electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.